![molecular formula C16H16ClFN4O2 B7433003 5-[2-[(2-Chloropyridin-3-yl)amino]butanoylamino]-2-fluorobenzamide](/img/structure/B7433003.png)
5-[2-[(2-Chloropyridin-3-yl)amino]butanoylamino]-2-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[2-[(2-Chloropyridin-3-yl)amino]butanoylamino]-2-fluorobenzamide, also known as PF-06463922, is a small molecule kinase inhibitor that has been developed for the treatment of cancer. This compound is a potent and selective inhibitor of the receptor tyrosine kinase c-Met, which is involved in the regulation of cell growth, survival, and migration.
Mecanismo De Acción
5-[2-[(2-Chloropyridin-3-yl)amino]butanoylamino]-2-fluorobenzamide works by binding to the ATP-binding site of c-Met, which inhibits the kinase activity of this receptor. This leads to the inhibition of downstream signaling pathways that are involved in cell proliferation, survival, and migration.
Biochemical and physiological effects:
In addition to its anti-tumor activity, 5-[2-[(2-Chloropyridin-3-yl)amino]butanoylamino]-2-fluorobenzamide has been shown to have other effects on cellular processes. For example, this compound has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. 5-[2-[(2-Chloropyridin-3-yl)amino]butanoylamino]-2-fluorobenzamide has also been shown to have an effect on the immune system, where it can modulate the activity of immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-[2-[(2-Chloropyridin-3-yl)amino]butanoylamino]-2-fluorobenzamide in lab experiments is its potency and selectivity for c-Met. This allows for the specific inhibition of this receptor, which can help to elucidate its role in cellular processes. However, one limitation of using 5-[2-[(2-Chloropyridin-3-yl)amino]butanoylamino]-2-fluorobenzamide is its solubility, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 5-[2-[(2-Chloropyridin-3-yl)amino]butanoylamino]-2-fluorobenzamide. One area of interest is the development of combination therapies that incorporate this compound with other anti-cancer agents. Another future direction is the investigation of the role of c-Met in other diseases, such as fibrosis and inflammatory disorders. Additionally, the development of more potent and selective c-Met inhibitors is an area of active research.
Métodos De Síntesis
The synthesis of 5-[2-[(2-Chloropyridin-3-yl)amino]butanoylamino]-2-fluorobenzamide involves a multi-step process that starts with the reaction of 2-fluoro-5-nitrobenzoic acid with 2-chloro-3-aminopyridine to form an intermediate. This intermediate is then reacted with 2-amino-3-methylbutyric acid to produce the final product.
Aplicaciones Científicas De Investigación
5-[2-[(2-Chloropyridin-3-yl)amino]butanoylamino]-2-fluorobenzamide has been extensively studied in preclinical models of cancer, where it has demonstrated potent anti-tumor activity. In particular, this compound has shown efficacy in inhibiting the growth and metastasis of tumors that are driven by c-Met overexpression or activation.
Propiedades
IUPAC Name |
5-[2-[(2-chloropyridin-3-yl)amino]butanoylamino]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClFN4O2/c1-2-12(22-13-4-3-7-20-14(13)17)16(24)21-9-5-6-11(18)10(8-9)15(19)23/h3-8,12,22H,2H2,1H3,(H2,19,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAZRQZYWYHYUPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC(=C(C=C1)F)C(=O)N)NC2=C(N=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClFN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[2-[(2-Chloropyridin-3-yl)amino]butanoylamino]-2-fluorobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

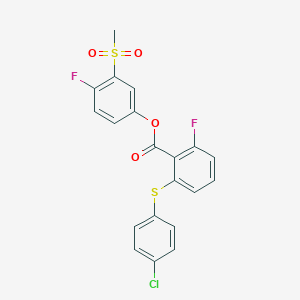
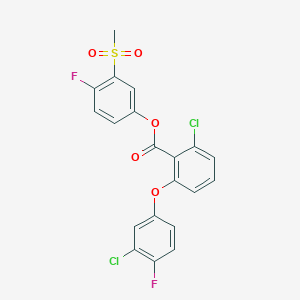

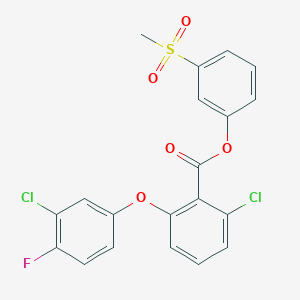
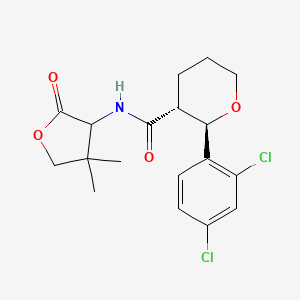
![5-[[2-(N-cyclopropyl-2,3-difluoro-6-nitroanilino)acetyl]amino]-2-fluorobenzamide](/img/structure/B7432953.png)
![Methyl 2-[2-(2,4-difluoro-6-methoxyphenyl)morpholin-4-yl]-1,3-benzoxazole-6-carboxylate](/img/structure/B7432964.png)

![methyl 3-methyl-5-[[3-(2H-tetrazol-5-yl)phenyl]carbamoyl]furan-2-carboxylate](/img/structure/B7432972.png)
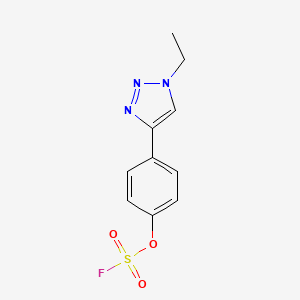
![4-(5,6-Difluoro-1,3-benzothiazol-2-yl)-2-[3-(trifluoromethoxy)phenyl]morpholine](/img/structure/B7432984.png)
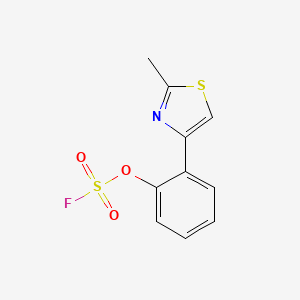
![N-[[1-(4-fluorophenyl)cyclobutyl]methyl]-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B7433012.png)
